Pyrazolo[1,5-c]pyrimidine

AMPAR CNS Epilepsy

Pyrazolo[1,5-c]pyrimidine is a 5,6-fused bicyclic heterocycle molecular formula C6H5N3, distinct from more common pyrazolopyrimidine isomers. Its [1,5-c] ring fusion creates a unique tautomeric profile with three possible forms, confirmed by early structural studies , and presents a different electrostatic and geometric architecture compared to the [1,5-a] and [3,4-d] isomers.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 274-57-7
Cat. No. B12974108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-c]pyrimidine
CAS274-57-7
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CN=CN2C1=CC=N2
InChIInChI=1S/C6H5N3/c1-3-7-5-9-6(1)2-4-8-9/h1-5H
InChIKeyLNTIZOKGHGTDTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Pyrazolo[1,5-c]pyrimidine (CAS 274-57-7): A Fused Heterocyclic Scaffold for CNS and Anti-Parasitic Lead Optimization


Pyrazolo[1,5-c]pyrimidine is a 5,6-fused bicyclic heterocycle molecular formula C6H5N3, distinct from more common pyrazolopyrimidine isomers [1]. Its [1,5-c] ring fusion creates a unique tautomeric profile with three possible forms, confirmed by early structural studies [2], and presents a different electrostatic and geometric architecture compared to the [1,5-a] and [3,4-d] isomers [3]. In modern medicinal chemistry, the scaffold has been strategically deployed as an isosteric replacement for imidazo[1,2-a]pyrazine cores to overcome drug metabolism and efflux liabilities in central nervous system (CNS) drug discovery programs, and independently as a novel chemotype for anti-parasitic agents [4].

Why Scaffold Selection Matters: Pyrazolo[1,5-c]pyrimidine Cannot Be Interchanged with [1,5-a] Isomers or Core Isosteres


In-class substitution of heterocyclic scaffolds is not straightforward. Research explicitly shows that while imidazo[1,2-a]pyrazine and pyrazolo[1,5-c]pyrimidine are isosteric, switching between them results in a quantifiable loss of target potency for several matched molecular pairs, but critically improves drug-like properties such as microsomal stability and efflux ratios [1]. Furthermore, pyrazolo[1,5-c]pyrimidine-based inhibitors with the same substituents have shown consistently different potency profiles against PfCDPK4 compared to their imidazo[1,5-a]pyrazine counterparts, particularly for bulkier R2 groups, due to subtle differences in the relative presentation of substituents to the ATP-binding pocket [2]. These findings demonstrate that the core scaffold is not a passive carrier but an active determinant of both primary pharmacology and ADME outcomes.

Comparator-Based Performance Data for Pyrazolo[1,5-c]pyrimidine in Drug Discovery


Scaffold Switch from Imidazopyrazine to Pyrazolo[1,5-c]pyrimidine Improves Microsomal Stability and Reduces Efflux

In a direct scaffold replacement study, switching the core from an imidazo[1,2-a]pyrazine to a pyrazolo[1,5-c]pyrimidine (compound 26, JNJ-61432059) maintained subnanomolar target engagement (pIC50 = 9.7 at GluA1/γ-8) while improving critical ADME liabilities. The text explicitly states that a majority of pyrazolopyrimidine analogs displayed lower efflux ratios and improved stability in human liver microsomes relative to their imidazopyrazine matched pairs [1]. This optimization was key to advancing a brain-penetrant, orally active candidate [1].

AMPAR CNS Epilepsy Drug Metabolism

Antileishmanial Pyrazolo[1,5-c]pyrimidines Show up to 10-Fold Superiority Over Miltefosine in Vitro

A novel series of pyrazolo[1,5-c]pyrimidine hybrids was evaluated against the clinical standard miltefosine. The most active compounds, 2a and 9a, demonstrated ten- and six-fold superior potencies against the promastigote form of the parasite, and a 5.5-fold improvement against the clinically relevant amastigote form [1]. All compounds were safe for experimental animals orally up to 150 mg/kg and parenterally up to 75 mg/kg, establishing a wide preliminary safety window [1].

Leishmaniasis Anti-Parasitic Lead Compound

Scaffold-Specific Kinase Selectivity: A Pyrazolopyrimidine Advantage Over Imidazopyrazines for a Key Substituent Class

In a study comparing the two scaffolds directly, pyrazolopyrimidine-based inhibitors containing a 4-piperidinemethylene (j) R2 group were generally more potent against PfCDPK4 than their corresponding imidazopyrazine analogs, with similar R1 and R2 combinations otherwise showing near-identical IC50 values between scaffolds [1]. This indicates a scaffold-dependent potency advantage for specific chemical vectors, driven by the subtle difference in how the two cores present substituents to the kinase ATP-binding pocket [1].

PfCDPK4 Malaria Kinase Inhibitor Scaffold Comparison

Proven Application Scenarios for Pyrazolo[1,5-c]pyrimidine-Based Research Compounds


Rescuing CNS Penetration in AMPAR-Targeting Programs

When imidazo[1,2-a]pyrazine leads exhibit high efflux ratios or poor metabolic stability, the pyrazolo[1,5-c]pyrimidine scaffold serves as a documented replacement. This scaffold switch was crucial for creating JNJ-61432059, an orally active, brain-penetrant AMPAR γ-8 negative modulator with robust seizure protection in corneal kindling and PTZ models (ED50 = 1.3 ± 0.1 mg/kg, mouse) [1].

Developing Next-Generation Antileishmanial Agents

For researchers targeting Leishmania parasites, pyrazolo[1,5-c]pyrimidine hybrids have been validated to surpass the potency of miltefosine by up to 10-fold. The scaffold has demonstrated in vitro efficacy against both promastigote and amastigote forms without overt in vivo toxicity in preliminary studies (safe up to 150 mg/kg orally in experimental animals) [1].

Achieving Selective Malaria Transmission-Blocking Activity

The scaffold is a rational choice for designing Plasmodium falciparum PfCDPK4 inhibitors. Its geometry is particularly advantageous when exploring bulky R2 substituents, showing higher potency than the imidazopyrazine isostere. These inhibitors have demonstrated the ability to block P. falciparum exflagellation—a critical step in malaria transmission—with no observable toxicity to human cells [1].

Quote Request

Request a Quote for Pyrazolo[1,5-c]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.